molecular formula C27H23N7O B11702363 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11702363
M. Wt: 461.5 g/mol
InChI Key: VRIPFECEWFCPCS-MTDXEUNCSA-N
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Description

6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a triazine core and multiple aromatic rings, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 2-methoxynaphthaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.

    Cyclization to Triazine: The hydrazone intermediate undergoes cyclization with cyanuric chloride in the presence of a base such as triethylamine to form the triazine core.

    Substitution Reactions: The final compound is obtained by substituting the remaining positions on the triazine ring with diphenylamine groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.

    Reduction: Reduction reactions may target the triazine ring or the hydrazone linkage.

    Substitution: Aromatic substitution reactions can occur on the naphthalene and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.

    Drug Development: Potential use as a scaffold for designing new therapeutic agents.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.

Industry

    Dyes and Pigments: Employed in the production of dyes and pigments due to its stable aromatic structure.

    Agriculture: Used in the formulation of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s aromatic rings and hydrazone linkage allow it to form stable complexes with these targets, leading to various biological effects. The triazine core may also participate in electron transfer reactions, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

  • **6-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
  • **6-{(2E)-2-[(2-chloronaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine

Uniqueness

The unique combination of a methoxy group on the naphthalene ring and the specific hydrazone linkage distinguishes 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine from similar compounds. This structural uniqueness may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N7O

Molecular Weight

461.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H23N7O/c1-35-24-17-16-19-10-8-9-15-22(19)23(24)18-28-34-27-32-25(29-20-11-4-2-5-12-20)31-26(33-27)30-21-13-6-3-7-14-21/h2-18H,1H3,(H3,29,30,31,32,33,34)/b28-18+

InChI Key

VRIPFECEWFCPCS-MTDXEUNCSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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